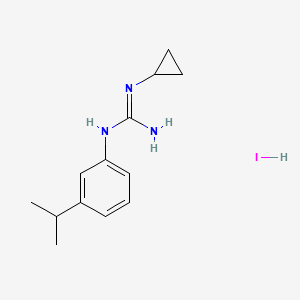
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide, also known as CP-94,253, is a potent and selective antagonist of the NMDA receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide is a selective antagonist of the NMDA receptor, which plays a key role in synaptic plasticity and learning and memory processes in the brain. By blocking the activity of the NMDA receptor, 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide can modulate neuronal excitability and reduce the risk of excitotoxicity and neurodegeneration.
Biochemical and physiological effects:
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of protein kinase C activity, and the reduction of oxidative stress and inflammation in the brain. It has also been shown to enhance the expression of neurotrophic factors, such as BDNF, which play a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its hydrophilic nature and rapid metabolism limit its bioavailability and require the use of high doses and frequent administration.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide, including the development of more potent and selective NMDA receptor antagonists, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide may help to optimize its dosing and administration in clinical settings.
Synthesemethoden
The synthesis of 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide involves several steps, including the reaction of 2-cyclopropylguanidine with 2,3-dihydro-1H-inden-5-ylcarboxaldehyde, followed by cyclization and subsequent reaction with hydroiodic acid to form the hydroiodide salt of the compound.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.HI/c14-13(15-11-6-7-11)16-12-5-4-9-2-1-3-10(9)8-12;/h4-5,8,11H,1-3,6-7H2,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFGHAKDMNVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=NC3CC3)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
![N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639620.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)